molecular formula C20H24N2O B11422966 2-(2,2-dimethylpropyl)-1-(2-phenoxyethyl)-1H-benzimidazole

2-(2,2-dimethylpropyl)-1-(2-phenoxyethyl)-1H-benzimidazole

Cat. No.: B11422966
M. Wt: 308.4 g/mol
InChI Key: JRGCHGMKCOCLQG-UHFFFAOYSA-N
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Description

2-(2,2-DIMETHYLPROPYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-DIMETHYLPROPYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole core, followed by the introduction of the 2,2-dimethylpropyl and 2-phenoxyethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-DIMETHYLPROPYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(2,2-DIMETHYLPROPYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design for various therapeutic targets.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(2,2-DIMETHYLPROPYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with enzymes, receptors, or other proteins, modulating their activity. The 2,2-dimethylpropyl and 2-phenoxyethyl groups may enhance the compound’s binding affinity and selectivity, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-DIMETHYLPROPYL)-1H-BENZODIAZOLE: Lacks the 2-phenoxyethyl group, which may result in different chemical and biological properties.

    1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE: Lacks the 2,2-dimethylpropyl group, which may affect its stability and reactivity.

Uniqueness

2-(2,2-DIMETHYLPROPYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the 2,2-dimethylpropyl and 2-phenoxyethyl groups, which can influence its chemical reactivity, biological activity, and potential applications. This combination of functional groups may provide advantages in terms of stability, solubility, and target specificity compared to similar compounds.

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-1-(2-phenoxyethyl)benzimidazole

InChI

InChI=1S/C20H24N2O/c1-20(2,3)15-19-21-17-11-7-8-12-18(17)22(19)13-14-23-16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3

InChI Key

JRGCHGMKCOCLQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3

Origin of Product

United States

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